(R)-1-Boc-3-hydroxypiperidine

Pharmaceutical Quality Control Analytical Method Validation Ibrutinib Synthesis

Procure (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0), an essential chiral building block for pharmaceutical R&D. Its defined (R)-stereochemistry is critical for synthesizing constrained SAH analogs as DNA methyltransferase inhibitors and for use as a certified reference standard (Ibrutinib Impurity 16) in chiral purity method validation per ICH guidelines. The Boc-protected piperidine core ensures reliable downstream synthetic utility. Verify chiral purity specifications before ordering.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 143900-43-0
Cat. No. B045350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-hydroxypiperidine
CAS143900-43-0
Synonyms(3R)-3-Hydroxypiperidine-1-carboxylic Acid tert-Butyl Ester;  (R)-3-Hydroxy-1-(tert-butoxycarbonyl)piperidine;  (R)-3-Hydroxypiperidine-1-carboxylic Acid tert-Butyl Ester;  (R)-tert-Butyl 3-hydroxy-1-piperidinecarboxylate;  (R)-tert-Butyl 3-Hydroxypiper
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyUIJXHKXIOCDSEB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (R)-1-Boc-3-hydroxypiperidine CAS 143900-43-0: A Critical Chiral Piperidine Intermediate


(R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0), chemically tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protected nitrogen and a stereochemically defined (R)-configured hydroxyl group at the 3-position . This compound serves as a key intermediate in the synthesis of diverse bioactive molecules, including DNA methyltransferase inhibitors and tyrosine kinase inhibitors . Its chirality and functional group protection strategy are fundamental to its role in modern pharmaceutical synthesis.

Why Stereochemistry Matters: The Non-Interchangeable Nature of (R)-1-Boc-3-hydroxypiperidine


In asymmetric synthesis, stereochemistry dictates biological activity and, consequently, drug efficacy and safety [1]. The (R)-enantiomer of 1-Boc-3-hydroxypiperidine is not interchangeable with its (S)-counterpart or racemic mixtures. For instance, the (S)-enantiomer is a crucial synthon for the life-saving drug ibrutinib, where the presence of the (R)-isomer is a critical impurity that must be rigorously quantified to ensure drug safety and regulatory compliance [2]. Using an incorrect stereoisomer or a racemate would lead to a different molecular architecture, potentially altering the pharmacological profile of the final drug product and failing to meet the strict quality standards required for pharmaceutical applications [REFS-1, REFS-3].

Quantitative Differentiators: Why (R)-1-Boc-3-hydroxypiperidine is the Scientifically Prudent Choice


Defined Role in Ibrutinib Impurity Profiling with Validated HPLC Quantification

The (R)-enantiomer (CAS 143900-43-0) is not the primary synthetic intermediate for ibrutinib but is critically important as the primary chiral impurity in the production of its active pharmaceutical ingredient (API) [1]. The (S)-enantiomer is the desired building block, and the presence of the (R)-isomer must be controlled. An isocratic normal-phase HPLC method using a Chiralpak IC3 column has been developed and qualified to quantify this impurity, demonstrating the method's specificity, accuracy, linearity, and precision for this exact task [2].

Pharmaceutical Quality Control Analytical Method Validation Ibrutinib Synthesis

Enabling Synthesis of Novel DNA Methyltransferase (DNMT) Inhibitors

A distinct application for (R)-1-Boc-3-hydroxypiperidine is as a key reactant in the synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are being investigated as DNA methyltransferase (DNMT) inhibitors . This application is orthogonal to its role as an impurity marker. The compound's (R)-stereochemistry is crucial for constructing the specific three-dimensional shape of these piperidine-type SAH analogs (e.g., compounds 8a, 8b, 8c), designed to bind the DNMT enzyme active site [1].

Epigenetics Cancer Therapeutics Medicinal Chemistry

High-Purity Commercial Availability with Defined Chiral Purity

Reputable vendors supply (R)-1-Boc-3-hydroxypiperidine with a typical purity of 97% or greater, as verified by standard analytical methods such as GC or HPLC . While the exact enantiomeric excess (ee) is often specified on a lot-specific Certificate of Analysis, the general availability of high-purity material contrasts with the requirement for in-house chiral resolution of racemic mixtures or the purification of less-defined starting materials, thereby reducing development time and cost .

Chemical Procurement Chiral Building Blocks Quality Assurance

Role as a Certified Reference Standard for Ibrutinib ANDA Filings

This specific compound is cataloged and supplied as 'Ibrutinib Impurity 16' or 'Peridine Impurity 2', complete with detailed characterization data compliant with regulatory guidelines [1]. This positions it as a certified reference standard suitable for Abbreviated New Drug Application (ANDA) filings for generic versions of ibrutinib. This level of documentation and traceability is typically not available for the (S)-enantiomer or for general-purpose grades of the compound .

Generic Drug Development Regulatory Science Reference Standards

High-Value Applications for (R)-1-Boc-3-hydroxypiperidine in Pharma and Biotech


Analytical Quality Control for Ibrutinib API and Generic Drug Products

Procure (R)-1-Boc-3-hydroxypiperidine (Ibrutinib Impurity 16) for use as a certified reference standard in the development, validation, and routine application of HPLC methods to quantify chiral purity in ibrutinib API and finished dosage forms, as mandated by ICH guidelines for ANDA filings [1]. This is supported by a published and validated HPLC method using a Chiralpak IC3 column [2].

Medicinal Chemistry Synthesis of Novel Epigenetic Modulators

Utilize this chiral piperidine building block as a key intermediate to synthesize a focused library of constrained SAH analogs for structure-activity relationship (SAR) studies targeting DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) in cancer and other epigenetic diseases [3]. The (R)-stereochemistry is essential for constructing the target scaffold.

Chiral Building Block for Targeted Covalent Inhibitor (TCI) Discovery

Employ (R)-1-Boc-3-hydroxypiperidine to introduce a protected, chirally-pure 3-hydroxypiperidine moiety into lead compounds. This is particularly relevant for designing kinase inhibitors where the specific spatial orientation of the piperidine ring can be critical for binding affinity and selectivity, as evidenced by its relationship to ibrutinib and other kinase-targeting therapeutics [2].

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